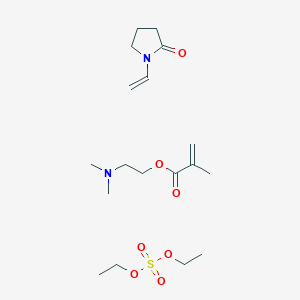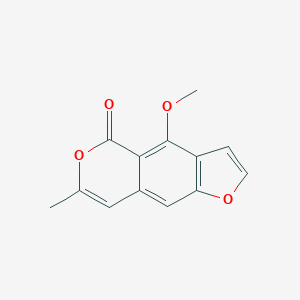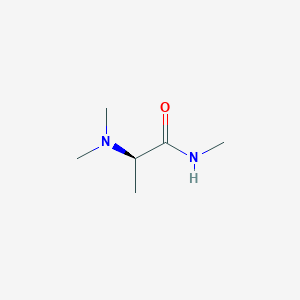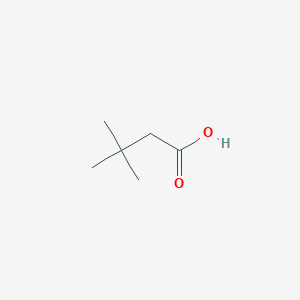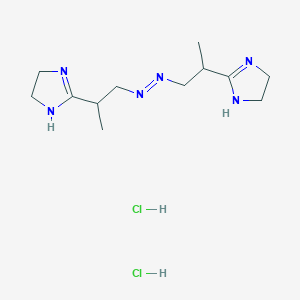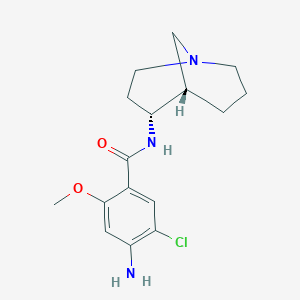![molecular formula C₁₈H₃₂O₁₆ [Anhydrous] B052207 Melezitose dihydrate CAS No. 10030-67-8](/img/structure/B52207.png)
Melezitose dihydrate
Descripción general
Descripción
Melezitose, also spelled melicitose, is a nonreducing trisaccharide sugar produced by many plant sap-eating insects . It is beneficial to these insects as it reduces the stress of osmosis by reducing their own water potential . Melezitose dihydrate has the molecular formula C18H36O18 .
Synthesis Analysis
Melezitose is produced by many plant sap-eating insects, including aphids such as Cinara pilicornis, through an enzyme reaction . In a study, new oligosaccharides were produced by transglucosylation processes employing Metschnikowia reukaufii cell extracts in overload-sucrose reactions . The main product synthesized was the trisaccharide isomelezitose .Molecular Structure Analysis
The molecular formula of Melezitose dihydrate is C18H36O18 . Its average mass is 540.468 Da and its monoisotopic mass is 540.190186 Da .Chemical Reactions Analysis
Melezitose is produced by an enzyme reaction in many plant sap-eating insects . In a study, new oligosaccharides were produced by transglucosylation processes employing M. reukaufii cell extracts in overload-sucrose reactions .Physical And Chemical Properties Analysis
Melezitose dihydrate has the molecular formula C18H36O18 . Its average mass is 540.468 Da and its monoisotopic mass is 540.190186 Da .Aplicaciones Científicas De Investigación
Metabolic Marker
Melezitose dihydrate is used as a metabolic marker to differentiate melezitose fermenting microorganisms . This means it can be used in microbiological studies to identify and classify different types of microorganisms based on their ability to ferment melezitose.
Carbon Source
This compound serves as a carbon source to culture specific microorganisms . In microbiology, a carbon source is a food source for microorganisms, and melezitose dihydrate can be used to grow certain types of microorganisms in a laboratory setting.
Surfactant and Excipient
Melezitose dihydrate has potential applications as a surfactant and excipient to stabilize pharmaceuticals . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, while excipients are substances used in drugs to enhance stability, bioavailability, or patient acceptability.
Lyoprotectant or Cryoprotectant
It is used as a lyoprotectant or cryoprotectant for several industrial applications . Lyoprotectants and cryoprotectants are substances that protect biological material from damage due to freeze-drying or freezing, respectively.
Edibility Enhancer
In the food industry, melezitose dihydrate is used as an edibility enhancer . This means it can be used to improve the taste, texture, or appearance of food products.
Hair Smoothening Agent
In the cosmetic industry, it is used as a hair smoothening agent . This suggests it can be used in hair care products to make hair smoother and easier to manage.
Protective & Nourishing Effects in Fisheries and Aquaculture Industries
Melezitose dihydrate provides protective and nourishing effects in fisheries and aquaculture industries . This implies it can be used to improve the health and survival of aquatic organisms in these industries.
Entomological Research
In entomological research, it is used to study niche differentiation, increase the longevity of insects, and also as a biocontrol agent . This means it can be used in studies of insects to understand their ecological roles, extend their lifespans, and control pest populations.
Mecanismo De Acción
Target of Action
Melezitose dihydrate, also known as d-Melezitosedihydrate, is a nonreducing trisaccharide sugar . It is primarily produced by many plant sap-eating insects, including aphids such as Cinara pilicornis . The primary targets of this compound are these insects, where it plays a crucial role in maintaining their osmotic balance .
Mode of Action
The compound works by reducing the stress of osmosis in these insects . It achieves this by decreasing their own water potential , thereby helping them maintain a stable internal environment despite the high osmolality of the phloem sap they consume .
Biochemical Pathways
It is known that the compound can be hydrolyzed to glucose and turanose through alpha-glucosidase activity
Pharmacokinetics
Its metabolism and excretion would also be expected to be efficient to allow for continuous regulation of osmotic pressure .
Result of Action
The primary result of the action of melezitose dihydrate is the maintenance of osmotic balance in insects that consume plant sap . By reducing their own water potential, these insects are able to counteract the high osmolality of the sap, thereby preventing cellular damage and ensuring their survival .
Action Environment
The action of melezitose dihydrate is influenced by various environmental factors. For instance, higher air temperatures and lower relative humidity levels have been found to increase melezitose production . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions in which the insects live .
Safety and Hazards
When handling Melezitose dihydrate, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Melezitose has multifarious applications; it is used as a metabolic marker to differentiate melezitose fermenting microorganisms, as a carbon source to culture specific microorganisms, as a potential surfactant and excipient to stabilize pharmaceuticals, as a lyoprotectant or cryoprotectant for several industrial applications, as an edibility enhancer in food industry, as a hair smoothening agent in cosmetic industry, and provide protective & nourishing effects in fisheries and aquaculture industries . It is also used in entomological research to study niche differentiation, increased longevity of insects and also as a biocontrol agent .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.2H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;;/h5-17,19-29H,1-4H2;2*1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIPYYEBMNJIL-ZWELICPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737563 | |
| Record name | alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Melezitose dihydrate | |
CAS RN |
6147-31-5, 10030-67-8 | |
| Record name | Melezitose dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELEZITOSE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12C11K0M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




